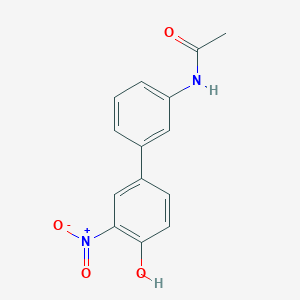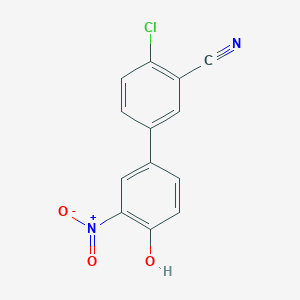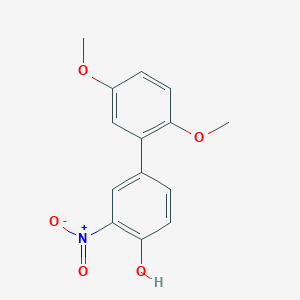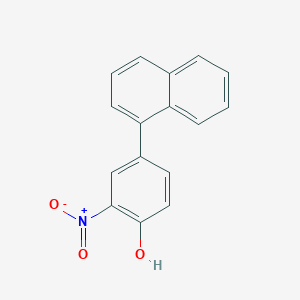
2-Nitro-4-(4-trifluoromethylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitro-4-(4-trifluoromethylphenyl)phenol (95%) is a compound with a wide range of applications in the scientific research field. It is a highly potent and selective inhibitor of protein kinase C (PKC) and is used in a variety of biochemical and physiological studies. This compound is also known as trifluoromethylphenyl 2-nitrophenol (TFPNP) and is available as a 95% pure solid in powder form. It is soluble in a variety of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
科学研究应用
TFPNP is used in a variety of scientific research applications such as protein kinase C (PKC) inhibition, cell signaling, and protein phosphorylation. It is also used to study the structure-activity relationships of PKC inhibitors, as well as to investigate the effects of PKC inhibitors on cell growth and differentiation. It has also been used to study the effects of PKC inhibitors on the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes.
作用机制
TFPNP binds to the active site of PKC and inhibits its activity. This inhibition is thought to be due to the formation of a covalent bond between the nitrogen atom of TFPNP and the serine residue of the active site of PKC. This covalent bond prevents the binding of the substrate to the active site of PKC and thus prevents further phosphorylation of the substrate.
Biochemical and Physiological Effects
TFPNP has been used in a variety of studies to investigate the effects of PKC inhibitors on biochemical and physiological processes. Studies have shown that TFPNP can inhibit the activity of PKC in a dose-dependent manner, with higher concentrations resulting in greater inhibition. It has also been shown to inhibit the activity of other kinases such as protein kinase A (PKA) and protein kinase G (PKG). In addition, TFPNP has been shown to inhibit the activity of the enzyme phospholipase C (PLC), which is involved in the regulation of cell signaling pathways.
实验室实验的优点和局限性
TFPNP is an effective and selective inhibitor of PKC and is widely used in scientific research. It is also relatively stable and has a long shelf life. However, it is not suitable for use in in vivo studies due to its potential toxicity. Additionally, it is not suitable for use in high-throughput screening experiments due to its low solubility in aqueous solutions.
未来方向
There are a variety of potential future directions for the use of TFPNP in scientific research. These include the development of novel PKC inhibitors with improved selectivity, the use of TFPNP to study the effects of PKC inhibitors on cell signaling pathways, and the use of TFPNP to study the effects of PKC inhibitors on gene expression. Additionally, TFPNP could be used to study the effects of PKC inhibitors on other biochemical and physiological processes, such as inflammation, apoptosis, and cell cycle regulation. Finally, TFPNP could be used to develop novel therapeutic agents for the treatment of diseases associated with aberrant PKC activity, such as cancer, neurodegenerative diseases, and cardiovascular diseases.
合成方法
TFPNP can be synthesized from 4-trifluoromethylphenol (TFMP) and nitric acid in a two-step reaction. In the first step, TFMP is nitrated with nitric acid in an ice bath to yield 4-trifluoromethylphenyl nitrate (TFMPN). In the second step, TFMPN is heated with aqueous sodium hydroxide to yield TFPNP.
属性
IUPAC Name |
2-nitro-4-[4-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)10-4-1-8(2-5-10)9-3-6-12(18)11(7-9)17(19)20/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQJHTSXWZTNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686305 |
Source


|
| Record name | 3-Nitro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261970-35-7 |
Source


|
| Record name | 3-Nitro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[Benzo(b)thiophen-2-yl]-2-nitrophenol, 95%](/img/structure/B6382814.png)










![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrophenol, 95%](/img/structure/B6382893.png)